Product packaging for 2-Bromo-naphtho[2,3-b]furan-4,9-dione(Cat. No.:)

2-Bromo-naphtho[2,3-b]furan-4,9-dione

Cat. No.: B8583861
M. Wt: 277.07 g/mol
InChI Key: TWHCOSZEYZCNSM-UHFFFAOYSA-N
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Description

2-Bromo-naphtho[2,3-b]furan-4,9-dione is a useful research compound. Its molecular formula is C12H5BrO3 and its molecular weight is 277.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5BrO3 B8583861 2-Bromo-naphtho[2,3-b]furan-4,9-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H5BrO3

Molecular Weight

277.07 g/mol

IUPAC Name

2-bromobenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C12H5BrO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H

InChI Key

TWHCOSZEYZCNSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Br

Origin of Product

United States

Contextualization Within Naphthofuranquinone Chemistry

Naphthofuranquinones are a significant class of organic compounds characterized by a furan (B31954) ring fused to a naphthoquinone framework. This structural arrangement is found in a number of biologically active natural products and has garnered considerable attention from synthetic and medicinal chemists. mdpi.com The parent scaffold, naphtho[2,3-b]furan-4,9-dione (B1206112), is a key building block for the development of novel therapeutic agents. ijprajournal.com

Compounds within this family are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities. rsc.org The biological activity of these compounds is often attributed to the quinone moiety, which can undergo redox cycling to generate reactive oxygen species (ROS), and their ability to intercalate with DNA. The planar nature of the fused ring system is a key feature that facilitates these interactions at a molecular level.

The synthesis of the naphtho[2,3-b]furan-4,9-dione core has been the subject of extensive research, with various methodologies developed to construct this tricyclic system. Common strategies often start from 2-hydroxy-1,4-naphthoquinone (B1674593) and involve cyclization reactions to form the furan ring. ijprajournal.comnih.gov

Significance of Bromo Substitution in Naphthofuranone Scaffolds

The introduction of a bromine atom onto the naphthofuranone scaffold, as seen in 2-Bromo-naphtho[2,3-b]furan-4,9-dione, is a strategic modification in medicinal chemistry. Halogenation is a widely used technique to modulate the physicochemical properties and biological activity of lead compounds. The bromine atom, being highly electronegative, alters the electron distribution within the molecule, which can influence its binding affinity to biological targets.

Furthermore, the bromo-substituent can serve as a versatile synthetic handle. It provides a reactive site for further functionalization through various cross-coupling reactions, allowing for the creation of a library of derivatives with diverse properties. For instance, bromine-mediated intramolecular cyclization has been noted as a synthetic approach for this class of compounds. ijprajournal.com This synthetic utility is crucial for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of the core scaffold. The presence of bromine can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake.

Overview of Current Research Trajectories for 2 Bromo Naphtho 2,3 B Furan 4,9 Dione

Direct Halogenation Strategies

Direct halogenation of an existing aromatic or heteroaromatic core is a fundamental transformation in organic synthesis. However, its application to the Naphtho[2,3-b]furan-4,9-dione (B1206112) system requires careful consideration of regioselectivity and reaction conditions.

The direct electrophilic bromination of the parent Naphtho[2,3-b]furan-4,9-dione is not a widely documented method. Synthetic approaches in the literature often favor incorporating the bromine atom into one of the precursors before the final ring system is formed. This preference suggests potential challenges with the direct bromination approach, which could include lack of selectivity, harsh reaction conditions leading to decomposition, or the deactivation of the ring system by the quinone functionality, making it less susceptible to electrophilic attack.

Alternative strategies, such as bromine-mediated intramolecular cyclization of precursors, are sometimes employed, which simultaneously form the furan ring and introduce the desired halogen. mdpi.com For instance, a related synthesis of 2-bromobenzo[b]furans has been achieved through bromodesilylation, where a silyl (B83357) group at the 2-position is replaced by a bromine atom. nih.gov This indicates that functional group interchange at the target position is a more controlled and viable route than direct substitution on the unsubstituted core.

In electrophilic aromatic substitution reactions, the position of attack is governed by the electronic properties of the substrate. For the Naphtho[2,3-b]furan-4,9-dione core, the furan ring is an electron-rich heterocycle, which typically directs electrophiles to its α-positions (C2 and C3). The C2 position is generally favored for substitution due to greater stabilization of the cationic intermediate. However, the powerful electron-withdrawing effect of the adjacent quinone carbonyl groups deactivates the entire ring system, making electrophilic substitution challenging.

Should a direct bromination be attempted, reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) would be typical choices. nih.gov The reaction would likely require elevated temperatures or a catalyst to overcome the deactivation by the quinone moiety. nih.gov The expected regioselectivity would favor substitution at the C2 position of the furan ring, assuming the reaction proceeds via a standard electrophilic aromatic substitution mechanism. However, the lack of specific examples in the literature for this direct transformation suggests that other synthetic routes are more efficient and reliable.

Cycloaddition and Annulation Reactions Employing Bromo-substituted Precursors

A more prevalent and successful strategy for synthesizing brominated naphthofurandiones involves the use of precursors that already contain the bromine atom. This approach allows for the controlled and regioselective formation of the target molecule.

A key method for constructing the naphtho[2,3-b]furan-4,9-dione skeleton is the reaction of 2-hydroxynaphthalene-1,4-dione (also known as lawsone) with suitable C2-building blocks. When bromo-substituted alkenes are used, the bromine atom is incorporated directly into the final product.

A notable example is the domino reaction between 2-hydroxynaphthalene-1,4-dione and α-bromonitroalkenes. researchgate.net This process proceeds under basic conditions, leading to the formation of 3-substituted naphtho[2,3-b]furan-4,9-diones. While this specific example leads to a 3-substituted product, the principle demonstrates the utility of bromo-alkenes in these annulation reactions. The reaction mechanism involves an initial Michael addition of the hydroxyl group of lawsone to the bromo-nitroalkene, followed by an intramolecular cyclization and elimination of the nitro and bromo groups to form the furan ring.

Domino and one-pot reactions are highly efficient synthetic strategies that reduce the number of separate operational steps, saving time and resources. The synthesis of naphthofurandione derivatives is well-suited to these approaches.

The reaction of 2-hydroxynaphthalene-1,4-dione with α-bromonitroalkenes serves as an excellent example of a domino protocol. researchgate.net An efficient, base-catalyzed synthesis using these precursors can be conducted in water, representing an environmentally benign approach. researchgate.net This particular domino reaction involves a cascade of Michael addition, nucleophilic addition, and elimination steps in a single pot. researchgate.net The process highlights how a complex heterocyclic system can be assembled from simple, functionalized starting materials. The use of microwave assistance has also been shown to facilitate similar three-component domino protocols for generating functionalized naphtho[2,3-b]furan-4,9-diones in water. ucm.es

Table 1: Domino Synthesis of Naphthofuran-4,9-dione Derivatives
EntryAlkene PrecursorBase/SolventTemperature (°C)Time (h)ProductYield (%)Reference
1α-BromonitrostyreneNaOAc / Water7073-Phenylnaphtho[2,3-b]furan-4,9-dioneGood researchgate.net

Metal-Catalyzed Coupling Reactions in the Synthesis of Brominated Naphthofurans

The bromine atom in this compound is not just a structural feature but also a versatile synthetic handle. It serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, allowing for the synthesis of a wide array of 2-substituted derivatives.

Transition metal-catalyzed reactions, particularly those using palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The C(sp²)-Br bond at the 2-position of the naphthofuran core is an ideal site for reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings. These reactions enable the introduction of alkyl, alkenyl, aryl, and alkynyl groups, providing access to a diverse library of derivatives.

For example, a general procedure for the Suzuki coupling of a bromo-heterocycle involves reacting it with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). mdpi.com While a specific application starting from this compound is not detailed in the provided sources, the utility of this approach is well-established for similar bromo-heterocyclic systems. In a closely related example, 2-bromobenzo[b]furan derivatives have been successfully used in Negishi coupling reactions. The reaction of a brominated benzofuran (B130515) with methylzinc bromide, catalyzed by palladium, yielded the 2-methyl derivative in high yield (93%). nih.gov This demonstrates the high efficiency of using the bromo-substituent as a point for diversification. Similarly, 2-bromobenzo[b]furans have been coupled with alkenylaluminum reagents using a palladium/XantPhos catalyst system to produce 2-alkenylbenzo[b]furans in excellent yields. nih.govrsc.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Bromo-Furans (Analogous Systems)
Coupling ReactionSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki2-(4-Bromophenyl)benzofuran (B12281498)Arylboronic acidPd(II) complex / K₂CO₃2-Biaryl-benzofuran mdpi.com
Negishi2-Bromobenzo[b]furan derivativeMethylzinc bromidePalladium catalyst2-Methylbenzo[b]furan nih.gov
-2-Bromobenzo[b]furanAlkenylaluminumPdCl₂ / XantPhos2-Alkenylbenzo[b]furan nih.gov

These examples strongly support the potential of this compound as a key intermediate for creating a broad spectrum of derivatives through established and reliable metal-catalyzed cross-coupling methodologies.

Palladium-Catalyzed Processes for Bromo-Naphthofurandiones

While direct palladium-catalyzed bromination of the parent naphtho[2,3-b]furan-4,9-dione is not extensively documented, palladium catalysis is crucial in the construction of the core ring system, which can then be subjected to bromination or assembled from brominated precursors.

A notable palladium-catalyzed method for the synthesis of the naphtho[2,3-b]furan-4,9-dione skeleton is through a reverse hydrogenolysis process. rsc.org This reaction involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins, catalyzed by palladium on carbon (Pd/C), to yield the functionalized naphtho[2,3-b]furan-4,9-dione. rsc.org Although this method does not directly yield the 2-bromo derivative, it provides a key intermediate for subsequent bromination.

Furthermore, palladium catalysis is instrumental in the synthesis of derivatives such as 2-arylbenzo[b]furans through Suzuki cross-coupling reactions. mdpi.com For instance, 2-(4-bromophenyl)benzofuran can be synthesized and subsequently used in palladium-catalyzed reactions, demonstrating the utility of palladium in manipulating brominated aromatic systems within this class of compounds. mdpi.com While not a direct synthesis of the target compound, this highlights the potential for palladium-catalyzed cross-coupling reactions with brominated starting materials to construct complex derivatives.

A visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of various naphtho[2,3-b]furan-4,9-diones. mdpi.comnih.gov This method has been successfully applied to produce derivatives like 2-(4-bromophenyl)naphtho[2,3-b]furan-4,9-dione, showcasing a modern photochemical approach to accessing brominated analogs of the target compound. nih.gov

Catalyst/Reagent Starting Materials Product Reaction Type Reference
Pd/C2-Hydroxy-1,4-naphthoquinone, OlefinNaphtho[2,3-b]furan-4,9-dioneReverse Hydrogenolysis rsc.org
Visible Light2-Hydroxy-1,4-naphthoquinone, 1-Bromo-4-ethynylbenzene2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione[3+2] Cycloaddition nih.gov
Pd(II)/CuI/PPh32-Iodophenol, 4-Bromo-1-ethynylbenzene2-(4-Bromophenyl)benzofuranCoupling-Cyclization mdpi.com

Other Transition Metal-Mediated Syntheses of Bromo-Naphthofurandiones

Beyond palladium, other transition metals such as ruthenium and copper have been employed in the synthesis of related furan and naphthofuran structures, indicating their potential applicability in the synthesis of bromo-naphthofurandiones.

Ruthenium-catalyzed reactions, for example, have been utilized for the synthesis of poly-substituted furans through oxidative annulation. rsc.org While a direct application to this compound is not specified, the versatility of ruthenium catalysis in furan synthesis suggests its potential. Similarly, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a facile route to benzofurans, which are structurally related to the naphthofuran core. nih.gov

One of the more direct, albeit non-catalytic, methods mentioned in the literature for the formation of the naphtho[2,3-b]furan-4,9-dione ring system is a bromine-mediated intramolecular cyclization. mdpi.com This suggests that bromine can play a dual role as both a reactant and a directing group in the formation of the heterocyclic ring.

Functional Group Interconversions Leading to this compound

Functional group interconversion represents a powerful strategy for the synthesis of this compound, particularly when direct bromination is challenging or results in poor regioselectivity.

A plausible and efficient route involves the conversion of a 2-amino group to a 2-bromo substituent. The synthesis of 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives has been well-established through a three-component reaction of 2-hydroxy-1,4-naphthoquinone, an aldehyde, and an isocyanide. nih.gov This 2-amino derivative serves as a key precursor for the introduction of a bromine atom via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the primary aromatic amine with a nitrite (B80452) source in the presence of a strong acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide salt to yield the desired this compound.

Another potential functional group interconversion could involve the direct electrophilic bromination of the parent naphtho[2,3-b]furan-4,9-dione. The furan ring is generally susceptible to electrophilic attack, and the 2-position is often the most reactive site. However, the specific conditions and regioselectivity of such a reaction would need to be carefully controlled to avoid bromination of the naphthoquinone ring.

Starting Material Reagents Intermediate/Product Reaction Type Potential Reference
2-Amino-naphtho[2,3-b]furan-4,9-dione1. NaNO2, HBr 2. CuBrThis compoundSandmeyer ReactionGeneral Organic Chemistry Principles
Naphtho[2,3-b]furan-4,9-dioneBr2 or NBSThis compoundElectrophilic BrominationGeneral Organic Chemistry Principles

Nucleophilic Aromatic Substitution Reactions of the Bromo Moiety

The carbon-bromine bond at the C-2 position of the furan ring is susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the adjacent quinone system, which helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles under relatively mild conditions.

Research has shown that this compound readily undergoes nucleophilic aromatic substitution with different nucleophiles at room temperature. documentsdelivered.com For instance, its reaction with sodium phenoxide results in the formation of 2-phenoxynaphtho[2,3-b]furan-4,9-dione. documentsdelivered.com Similarly, treatment with thiolates, such as sodium thiophenoxide and sodium methanethiolate, yields the corresponding thioether derivatives. documentsdelivered.com Carbon nucleophiles, like sodiomalonic ester, also effectively displace the bromo group to create a new carbon-carbon bond. documentsdelivered.com

Interestingly, the choice of nucleophile can be critical, as some strong bases may lead to alternative reaction pathways. The reaction with sodium methoxide, for example, does not yield the expected 2-methoxy product but instead results in the cleavage of the furan ring to produce methyl 3-hydroxy-1,4-naphthoquinone-2-acetate. documentsdelivered.com This highlights a competing reaction pathway under strongly basic conditions.

Table 1: Nucleophilic Aromatic Substitution Reactions

NucleophileReagentProductYield (%)Reference
PhenoxideSodium Phenoxide2-Phenoxynaphtho[2,3-b]furan-4,9-dioneN/A documentsdelivered.com
ThiophenoxideSodium Thiophenoxide2-Phenylthionaphtho[2,3-b]furan-4,9-dione63 (from 2-chloro analog) documentsdelivered.com
MethanethiolateSodium Methanethiolate2-Methylthionaphtho[2,3-b]furan-4,9-dione62 (from 2-chloro analog) documentsdelivered.com
Malonic Ester EnolateSodiomalonic EsterDiethyl 2-(naphtho[2,3-b]furan-4,9-dione-2-yl)malonateN/A documentsdelivered.com
MethoxideSodium MethoxideMethyl 3-hydroxy-1,4-naphthoquinone-2-acetate (Ring Cleavage)N/A documentsdelivered.com

Cross-Coupling Reactions at the C-2 Position

The C-2 bromine atom serves as an excellent electrophilic partner in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While specific studies on this compound are not extensively detailed, the reactivity of the closely related 2-bromobenzo[b]furan system provides a strong precedent for its utility in such transformations. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing 2-halobenzofurans. nih.govrsc.org For example, the coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents, catalyzed by a palladium complex such as PdCl2 with a XantPhos ligand, proceeds in high yields to afford 2-alkenylbenzo[b]furan derivatives. nih.govrsc.org It is anticipated that this compound would behave similarly, allowing for the introduction of a wide array of vinyl, aryl, and alkyl groups at the C-2 position through reactions like Suzuki, Stille, Negishi, and Heck couplings. These reactions would significantly expand the structural diversity of accessible derivatives.

Table 2: Representative Cross-Coupling Reaction (Based on Analogy)

Reaction TypeCoupling PartnerCatalyst/LigandProduct TypeReference
Negishi-like CouplingAlkenylaluminumPdCl₂/XantPhos2-Alkenylnaphtho[2,3-b]furan-4,9-dione nih.govrsc.org

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system within the this compound molecule is generally deactivated towards electrophilic aromatic substitution. This deactivation arises from the potent electron-withdrawing effects of the dicarbonyl groups of the quinone moiety. Furthermore, the fused furan ring also influences the electron density of the aromatic system.

In related heterocyclic systems like benzo[b]furan, electrophilic substitution typically occurs on the heterocyclic ring (at the C-2 position), which is more electron-rich than the fused benzene (B151609) ring. uoanbar.edu.iq However, in the target molecule, the C-2 position is already substituted. Electrophilic attack on the naphthalene portion of the molecule would be energetically unfavorable compared to other potential reactions. The strong deactivating nature of the quinone system makes common electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions difficult to achieve without forcing conditions, which could lead to degradation of the molecule. Consequently, functionalization of the naphthalene ring is more commonly achieved through synthetic strategies that build the ring system with the desired substituents already in place.

Redox Chemistry and Electron Transfer Pathways

The quinone unit is the defining feature of the molecule's redox chemistry. Quinones are well-established electron acceptors and can undergo reversible reduction to form hydroquinones. This process typically proceeds through two successive one-electron transfer steps, with a semiquinone radical anion as the intermediate. The ability of the naphtho[2,3-b]furan-4,9-dione scaffold to accept electrons is fundamental to the biological activity of many of its derivatives.

Studies on a series of related 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives have evaluated their electronic properties, including their redox potentials. figshare.com This research demonstrates that these molecules possess an intramolecular electron transfer band and that their electronic properties are correlated with their cytotoxic activity. figshare.com The electron delocalization across the fused ring system allows the molecule to effectively stabilize the radical anions and dianions formed upon reduction. This capacity for electron transfer is crucial, as it can enable the molecule to participate in biological redox cycling, potentially leading to the generation of reactive oxygen species, a mechanism implicated in the anticancer effects of some quinone-based compounds. researchgate.net

Spectroscopic and Structural Analysis of this compound

The comprehensive characterization of a novel chemical entity is fundamental to confirming its identity and understanding its physicochemical properties. For the compound this compound, a precise structural elucidation is achieved through a combination of advanced spectroscopic and crystallographic techniques. These methods provide unambiguous evidence for its molecular formula, connectivity, functional groups, electronic properties, and three-dimensional architecture. The molecular formula for this compound is C₁₂H₅BrO₃, and its CAS number is 189763-09-5.

Theoretical and Computational Chemistry Studies on 2 Bromo Naphtho 2,3 B Furan 4,9 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

While specific quantum chemical studies focusing exclusively on 2-Bromo-naphtho[2,3-b]furan-4,9-dione are not extensively detailed in the reviewed literature, the principles of its electronic structure and reactivity can be inferred from computational analyses of its core components: the naphthoquinone, furan (B31954), and dibenzofuran (B1670420) systems. Density Functional Theory (DFT) is a predominant method for such investigations, balancing computational cost and accuracy. researchgate.net

DFT calculations are used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are fundamental descriptors of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in a study of dibenzofuran, the HOMO-LUMO energy gap was calculated to be 5.028 eV, indicating high stability. researchgate.net For the naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold, the quinone moiety is expected to significantly influence these values, likely lowering the LUMO energy and making the molecule a good electron acceptor.

Another key aspect elucidated by quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP map reveals the charge distribution across a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net For the naphtho[2,3-b]furan-4,9-dione structure, negative potential is expected to be concentrated around the carbonyl oxygens and the furan oxygen, indicating sites prone to interaction with electrophiles or hydrogen bond donors. researchgate.netnih.gov The bromine atom introduces a region of positive potential on its outer surface (a "sigma-hole"), which can engage in halogen bonding. researchgate.net The aromatic rings typically show a region of negative potential above and below the plane. These MEP features are crucial for predicting non-covalent interactions with biological receptors. nih.govphyschemres.org

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Parameters such as chemical potential, hardness, softness, and electrophilicity index can be calculated to compare the reactivity of different derivatives within this chemical class. researchgate.net

Table 1: Insights from Quantum Chemical Calculations on Related Scaffolds

Computational MethodScaffold StudiedKey Findings and Predictions
Density Functional Theory (DFT) DibenzofuranCalculation of HOMO-LUMO gap (5.028 eV), global reactivity parameters, and MEP analysis showing nucleophilic regions around the oxygen atom and electrophilic regions around hydrogen atoms. researchgate.net
Ab Initio (Hartree-Fock) NaphthoquinoneDetermination of planar structure and MEP profiles, highlighting the importance of negative potential around quinonoid oxygens for receptor interactions. nih.gov
Density Functional Theory (DFT) Naphthofuranquinone CompoundsAnalysis of molecular electrostatic potentials and frontier orbitals (HOMO/LUMO) to understand electronic properties and reactivity. researchgate.net
Density Functional Theory (DFT) FuranIdentification of the oxygen atom as a nucleophilic electron donor site, capable of interacting with electrophilic species. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (if applicable for related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design. For the naphtho[2,3-b]furan-4,9-dione scaffold, docking studies have been performed to explore its potential as an inhibitor of various protein targets, particularly protein kinases.

One significant target for this class of compounds is Casein Kinase 2 (CK2), a protein implicated in various diseases, including cancer. In one study, a series of naphtho[2,3-b]furan-4,9-dione derivatives were docked into the ATP-binding site of the CK2 crystal structure (PDB ID: 3C13). This type of simulation helps to visualize how the ligands fit within the binding pocket and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such computational predictions guided the synthesis and in vitro testing of these compounds.

Furthermore, a Quantitative Structure-Activity Relationship (QSAR) model developed for a different class of CK2 inhibitors was used to predict the activity of 25 naphtho[2,3-b]furan-4,9-dione derivatives. These derivatives had been previously identified as potential CK2 inhibitors through a molecular modeling approach, which often involves initial screening via molecular docking.

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is another potential target. The naphtho[2,3-b]furan-4,9-dione scaffold has been investigated through molecular docking as a potential inhibitor of STAT3 signaling, which is often dysregulated in cancer. While specific results for the 2-bromo derivative are not detailed, these studies confirm the applicability of computational docking to predict the biological potential of the core molecular structure.

Molecular dynamics (MD) simulations can further refine the results of docking. An MD simulation models the movement of every atom in the system over time, providing a more dynamic and realistic view of the ligand-receptor interaction and the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use calculated molecular descriptors, which quantify various electronic, steric, and hydrophobic properties of the molecules.

A notable application relevant to this compound involves a QSAR model that was initially developed based on a series of indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors. This successfully validated model was then used to predict the inhibitory activity of a set of 25 naphtho[2,3-b]furan-4,9-dione derivatives against CK2. This cross-scaffold application demonstrates the power of QSAR to identify new potential inhibitors from different chemical classes, provided they share a common mechanism of action. The subsequent in vitro testing of four selected candidates confirmed their activity, validating the predictive power of the QSAR model.

QSAR studies have also been performed on the broader class of naphthoquinone derivatives for other biological targets. For instance, a QSAR study was conducted on 57 naphthoquinone derivatives to model their inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), a pathogenic factor. Such models typically use a variety of descriptors to capture the structural features responsible for activity.

The key parameters used in these models often include:

Electronic Parameters: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO). They are crucial for modeling interactions involving electrostatics, hydrogen bonding, and charge transfer.

Steric Parameters: These relate to the size and shape of the molecule. Descriptors can include molecular weight, volume, surface area, and specific steric indices like Taft parameters. They are vital for ensuring a proper fit of the ligand into the receptor's binding site.

By correlating these parameters with biological activity, a predictive QSAR model can be built. This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, saving significant time and resources.

Applications of 2 Bromo Naphtho 2,3 B Furan 4,9 Dione in Non Clinical Research

Role in Material Science and Organic Electronics

The pursuit of advanced materials with tailored electronic and photophysical properties is a cornerstone of modern material science. The rigid, planar structure and the extended π-conjugated system of the naphtho[2,3-b]furan-4,9-dione (B1206112) skeleton are features that are highly sought after for applications in organic electronics. rsc.org The presence of the electron-withdrawing quinone moiety and the potential for further functionalization via the bromo group make 2-Bromo-naphtho[2,3-b]furan-4,9-dione a promising building block for the synthesis of novel organic semiconductors and functional dyes.

While direct applications of this compound in fabricated electronic devices are not yet extensively documented, its structural analogues have shown considerable promise. For instance, related bromo-substituted benzo[b]naphtho[2,3-d]furan (B1265505) derivatives have been utilized as key intermediates in the synthesis of triarylamine-containing molecules with high hole mobility for use in organic light-emitting devices (OLEDs). chemicalbook.com This suggests a viable pathway where the bromo-naphthofuran dione (B5365651) core can be incorporated into larger conjugated systems designed for efficient charge transport.

The reactivity of the bromo group allows for the attachment of various aromatic and heteroaromatic units through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura reactions. nih.govmdpi.com This synthetic flexibility enables the systematic tuning of the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic semiconductors in devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The resulting extended conjugated molecules could exhibit strong absorption and emission in the visible or near-infrared regions, making them candidates for functional dyes in applications such as dye-sensitized solar cells (DSSCs) or as fluorescent materials.

The table below illustrates the potential of bromo-aromatic compounds as precursors for organic electronic materials, a principle that can be extended to this compound.

Precursor TypeCoupling ReactionResulting Material ClassPotential Application
Brominated Aromatic CompoundStille CouplingConjugated PolymerOrganic Thin-Film Transistors (OTFTs)
Brominated HeterocycleSuzuki-Miyaura CouplingDonor-Acceptor PolymerOrganic Photovoltaics (OPVs)
Bromo-Naphthofuran DerivativeBuchwald-Hartwig AminationTriarylamine DerivativeOrganic Light-Emitting Diodes (OLEDs)

Utility as a Versatile Chemical Probe or Intermediate in Organic Synthesis

The strategic placement of a bromine atom on the naphtho[2,3-b]furan-4,9-dione scaffold renders this compound a highly valuable and versatile intermediate in organic synthesis. The carbon-bromine bond serves as a reactive handle for the introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures. This is particularly significant given that the naphtho[2,3-b]furan-4,9-dione core is a privileged structure found in numerous biologically active natural products and synthetic compounds. mdpi.comnih.govnih.gov

One of the most powerful applications of this bromo-derivative is in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of a carbon-carbon bond between the naphthofuran dione and various organoboron reagents, such as boronic acids or esters. nih.govnih.gov This reaction is known for its mild conditions and high functional group tolerance, making it an ideal method for the late-stage functionalization of complex molecules. nih.gov Through this approach, aryl, heteroaryl, or alkyl groups can be appended to the furan (B31954) ring, leading to a diverse library of derivatives for further investigation.

The table below presents a summary of representative Suzuki-Miyaura coupling reactions, demonstrating the versatility of aryl bromides as coupling partners. These examples, while not exclusively on this compound, are illustrative of the synthetic possibilities.

Aryl BromideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
3-Chloroindazole5-Indole boronic acidP2/SPhosK₃PO₄Dioxane/H₂O90
ortho-Bromoaniline derivativeBenzyl boronic esterCataCXium ACs₂CO₃2-MeTHF95
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
m-Dibromobenzeneo-Tolylboronic acidPd(PPh₃)₄Ba(OH)₂DMAHigh

The ability to readily diversify the structure of the naphthofuran dione core is of paramount importance for structure-activity relationship (SAR) studies in drug discovery and for the fine-tuning of material properties in material science. The synthesis of a variety of 2-substituted naphtho[2,3-b]furan-4,9-diones from the bromo precursor allows for a systematic exploration of how different substituents influence the biological activity or the electronic and photophysical characteristics of the molecule.

Potential in Analytical Chemistry Methodologies

In the field of analytical chemistry, there is a continuous demand for new molecular probes and sensors for the selective detection of various analytes. The naphtho[2,3-b]furan-4,9-dione scaffold possesses inherent properties that make it an attractive candidate for the development of such analytical tools. The quinone moiety is redox-active, meaning it can participate in electron transfer processes. This electrochemical behavior could be harnessed for the design of electrochemical sensors.

Furthermore, the extended aromatic system of the molecule can give rise to fluorescence. nih.gov By strategically modifying the structure, it is possible to create fluorescent probes that exhibit changes in their emission properties upon interaction with a specific analyte. The 2-bromo position offers a convenient site for the introduction of recognition units (e.g., chelating agents for metal ions, reactive sites for specific biomolecules) or for modulating the electronic nature of the fluorophore to achieve desired photophysical properties, such as a bathochromic (red) shift in emission. nih.gov

While specific analytical applications of this compound have yet to be extensively reported, the broader class of quinone-containing compounds has been successfully employed in the design of fluorescent probes. For example, naphthalene-based fluorescent probes have been developed for the detection of metal ions like Al³⁺. mdpi.com The principle involves the binding of the analyte to a recognition site on the probe, which in turn alters the electronic structure of the fluorophore and leads to a measurable change in fluorescence intensity or wavelength.

The potential development of analytical probes from this compound can be envisioned through the following pathways:

Fluorescent Probes for Metal Ions: Suzuki-Miyaura coupling could be used to introduce a chelating moiety at the 2-position, which could selectively bind to specific metal ions, leading to a change in the fluorescence of the naphthofuran dione core.

Chemiluminescent Probes: Certain brominated quinones have been shown to exhibit chemiluminescence. The reactivity of the bromo group could be exploited to design probes that generate light upon reaction with a target analyte, offering a highly sensitive detection method.

Electrochemical Sensors: The redox properties of the quinone unit could be utilized in an electrochemical sensor, where the binding of an analyte to a receptor attached at the 2-position would modulate the redox potential of the quinone, providing a detectable signal.

Future Research Directions and Unresolved Challenges

Development of Novel and Environmentally Sustainable Synthetic Routes

The synthesis of the naphtho[2,3-b]furan-4,9-dione (B1206112) core has been approached through various methods, including visible-light-mediated [3+2] cycloaddition reactions and palladium-catalyzed reverse hydrogenolysis. bohrium.comrsc.org A particularly relevant avenue for the synthesis of the bromo-derivative is the exploration of bromine-mediated intramolecular cyclization. mdpi.com Future research should focus on optimizing such methods to be more environmentally benign, avoiding harsh reagents and minimizing waste. The development of one-pot syntheses, starting from readily available precursors, would be a significant advancement. A key challenge lies in achieving high regioselectivity during the bromination step to exclusively yield the 2-bromo isomer.

Synthetic ApproachPotential AdvantagesKey Challenges
Bromine-mediated intramolecular cyclizationDirect incorporation of bromine.Control of regioselectivity, optimization of reaction conditions.
Visible-light photocatalysisGreen and sustainable approach. nih.govDevelopment of suitable photocatalysts for bromination.
Transition metal-catalyzed cross-couplingHigh efficiency and functional group tolerance.Synthesis of brominated precursors, catalyst cost and removal.

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The presence of a bromine atom on the furan (B31954) ring of 2-Bromo-naphtho[2,3-b]furan-4,9-dione introduces a versatile handle for a plethora of chemical transformations. The carbon-bromine bond can serve as a key site for derivatization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents at the 2-position, leading to the generation of a library of novel compounds with diverse electronic and steric properties. A significant unresolved challenge is to systematically investigate the reactivity of the C-Br bond in the context of the electron-deficient quinone system and to understand how this interplay influences the reaction outcomes. Furthermore, the potential for the bromine atom to direct electrophilic substitution reactions on the naphthoquinone core remains an unexplored area of its chemical reactivity.

Deeper Elucidation of Molecular Mechanisms of Action through Advanced Biophysical Techniques

While the broader class of naphthoquinones is known for its biological activities, the specific molecular targets and mechanisms of action of this compound are yet to be elucidated. ontosight.ai Future research should employ advanced biophysical techniques to identify its protein binding partners and to understand the nature of these interactions at a molecular level. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography could provide invaluable insights into the thermodynamics and structural basis of its biological activity. A significant challenge will be to differentiate the mechanistic pathways of the bromo-derivative from its non-brominated counterpart, and to understand the specific role the bromine atom plays, for instance, through halogen bonding, in target recognition and binding affinity. The study of brominated flame retardants has shown that the presence and position of bromine atoms can significantly affect interactions with biological targets like transthyretin. nih.gov

Advanced Computational Studies for Property Prediction and Rational Design

Computational chemistry offers a powerful tool for predicting the physicochemical and biological properties of this compound and for the rational design of new derivatives. Density Functional Theory (DFT) studies can be employed to understand the electronic structure, reactivity, and spectral properties of the molecule. nih.gov Such studies have been successfully applied to other bromonaphthofuran derivatives to explore their potential in optoelectronics. nih.govbohrium.com A key area for future computational work is the development of accurate Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of a series of this compound derivatives. nih.gov A major challenge in this area is the accurate parameterization of the bromine atom in molecular mechanics force fields to enable reliable molecular dynamics simulations of its interactions with biological macromolecules.

Computational MethodResearch FocusPotential Outcome
Density Functional Theory (DFT)Electronic properties, reactivity, spectral analysis.Understanding of molecular orbitals, prediction of reaction sites. bohrium.com
QSARCorrelation of structural features with biological activity.Predictive models for designing more potent compounds.
Molecular Docking and DynamicsInteraction with biological targets.Identification of binding modes and estimation of binding affinities.

Expanding Non-Clinical Applications and Material Science Potentials of Brominated Naphthofurandiones

Beyond its potential biological applications, the unique electronic properties of the this compound scaffold make it an interesting candidate for applications in material science. The electron-deficient naphthoquinone core combined with the tunable electronic nature of the substituted furan ring suggests potential for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govontosight.ai The bromine atom can facilitate the synthesis of larger conjugated systems through cross-coupling reactions, which are essential for tuning the optical and electronic properties of organic materials. An unresolved challenge is the systematic investigation of the solid-state packing and charge transport properties of this compound and its derivatives. Exploring the potential of these brominated compounds as components in chemosensors is another promising, yet unexplored, research direction. bohrium.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-naphtho[2,3-b]furan-4,9-dione, and what challenges arise in achieving regioselective bromination?

  • Methodology : Bromination of the naphthofuran core often requires pre-functionalization due to low reactivity at the 2-position. For example, precursor compounds like 4-bromo-2-methylfuran (13a) are synthesized via Diels-Alder reactions followed by bromination and thermal cyclization. Direct bromination of the parent naphthofuran-dione is hindered by steric and electronic factors, leading to mixtures of regioisomers .
  • Key Challenge : Achieving regioselectivity at the 2-position often necessitates protecting-group strategies or indirect routes, such as using pre-brominated intermediates .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • X-ray crystallography confirms regiochemistry in derivatives (e.g., 2-acetyl-substituted analogs) .
  • NMR spectroscopy resolves substituent effects: For example, brominated furans show distinct δ 7.12 (5-H) and δ 6.27 (4-H) signals in <sup>1</sup>H NMR, with coupling constants (2 Hz) indicating proximity to bromine .
  • Mass spectrometry verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 297.0 for C12H7BrO3) .

Q. What preliminary biological activities are reported for this compound?

  • Antiproliferative Activity : Derivatives like 2-acetyl-naphthofuran-dione (Napabucasin/BBI608) inhibit STAT3 signaling in cancer stem cells (IC50 ~0.1–1 µM in HaCaT keratinocytes). Activity correlates with redox cycling, generating superoxide radicals via enzymatic one-/two-electron reduction .
  • Cytotoxicity Caveat : Electron-withdrawing substituents (e.g., oxadiazoles) reduce membrane damage (LDH release assay) compared to electron-donating groups .

Advanced Research Questions

Q. How do substituents at the 2-position modulate redox properties and bioactivity?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., oxadiazole, thenoyl) enhance antiproliferative potency (IC50 <1 µM) by stabilizing semiquinone radicals during redox cycling .
  • Amino substituents (e.g., 2-ethylamino) exhibit solvatochromism, with hydrogen-bond acceptor capacity influencing cytotoxicity. Redox potentials (E1/2 ~−0.5 to −0.3 V vs. Ag/AgCl) correlate with superoxide generation .
    • Contradiction : While 2-methyl derivatives show moderate activity, steric hindrance from bulkier groups (e.g., dipropylamino) reduces reaction yields (75% vs. 83% for ethylamino) .

Q. What mechanistic insights explain failed synthetic attempts (e.g., aminolysis in aqueous conditions)?

  • Reaction Pathway : Aminolysis of brominated intermediates in aqueous media leads to furan ring-opening via imino tautomers, forming complex byproducts. Non-aqueous conditions (e.g., THF, DMF) are required to stabilize the amino-substituted product .
  • Case Study : Ethylamine reactions yield 2-ethylaminonaphthofuran-dione (55) in 83% yield under anhydrous conditions, versus no product in aqueous systems .

Q. How do enzymatic reduction assays differentiate one- vs. two-electron activation pathways?

  • Methodology :

  • One-electron reduction (e.g., NADPH:cytochrome P450 reductase) generates semiquinone radicals, detected via EPR or superoxide-sensitive probes (e.g., cytochrome c reduction) .
  • Two-electron reduction (e.g., NQO1) produces hydroquinones, quantified via HPLC or UV-Vis.
    • Biological Relevance : Compounds with low E1/2 values preferentially undergo one-electron reduction, enhancing ROS-mediated cytotoxicity .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies for brominated intermediates?

  • Key Factors :

  • Catalyst choice : Pd/C-catalyzed reverse hydrogenolysis achieves 75–85% yields for naphthofuran-diones, while classical bromination (<5% yield) requires harsh conditions (HBr/AcOH) .
  • Substrate purity : Impurities in 3-bromo-2-methylfuran precursors (13a) reduce cyclization efficiency .

Q. How do tautomeric forms (e.g., 4,9-dihydroxy vs. 5,8-dihydroxy) impact structural assignments?

  • Resolution : X-ray crystallography and <sup>13</sup>C NMR confirm 5,8-dihydroxy tautomers dominate in solution due to stabilization via intramolecular H-bonding, avoiding reactive isobenzofuran intermediates .

Methodological Recommendations

  • Synthesis : Prioritize Pd/C-catalyzed coupling for scalability and regiocontrol .
  • Bioactivity Screening : Use HaCaT cells for keratinocyte hyperproliferation assays, paired with LDH release to monitor cytotoxicity .
  • Analytical Workflow : Combine cyclic voltammetry (redox potential) and solvatochromic studies (LSER model) to predict bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.